4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Kynurenine pathway inhibition Neuroprotection Structure–activity relationship

4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 37615-03-5, NSC is a small-molecule sulfonamide-thiazole hybrid (C₁₅H₁₃N₃O₂S₂, MW 331.4 g/mol). Structurally, it contains a 4-aminobenzenesulfonamide moiety linked via a sulfonamide bridge to a 4-phenyl-1,3-thiazole ring, positioning it as the unsubstituted parent scaffold of the N-(4-phenylthiazol-2-yl)benzenesulfonamide series.

Molecular Formula C15H13N3O2S2
Molecular Weight 331.4 g/mol
CAS No. 37615-03-5
Cat. No. B15378160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
CAS37615-03-5
Molecular FormulaC15H13N3O2S2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C15H13N3O2S2/c16-12-6-8-13(9-7-12)22(19,20)18-15-17-14(10-21-15)11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18)
InChIKeyPRTJJFWCXPFMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 37615-03-5): Core Scaffold Identity and Physicochemical Baseline


4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide (CAS 37615-03-5, NSC 23574) is a small-molecule sulfonamide-thiazole hybrid (C₁₅H₁₃N₃O₂S₂, MW 331.4 g/mol) [1]. Structurally, it contains a 4-aminobenzenesulfonamide moiety linked via a sulfonamide bridge to a 4-phenyl-1,3-thiazole ring, positioning it as the unsubstituted parent scaffold of the N-(4-phenylthiazol-2-yl)benzenesulfonamide series [2]. Its computed LogP (XLogP3-AA ≈ 2.8), hydrogen-bond donor count (2), and rotatable bond count (4) define a physicochemical baseline from which substituted analogs systematically deviate [1]. Understanding this baseline is essential for rational analog selection, because the introduction of substituents on either aromatic ring alters potency, selectivity, and pharmacokinetic properties in quantifiable ways.

Why 4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide Cannot Be Interchanged with Ring-Substituted Analogs Without Risk of Functional Divergence


Within the N-(4-phenylthiazol-2-yl)benzenesulfonamide series, even a single substituent change on either aromatic ring produces order-of-magnitude shifts in target affinity. In the kynurenine 3-hydroxylase system, the unsubstituted parent scaffold 5 (IC₅₀ ≈ 0.1 µM) served as the starting point for optimization; subsequent introduction of a 3-nitro group on the western phenyl ring and a 4-amino group on the eastern phenyl ring yielded compound 15 (IC₅₀ = 51 nM), while the 2-fluoro-5-trifluoromethyl-substituted analog 20 achieved an IC₅₀ of 19 nM [1]. These data demonstrate that ring-substituted analogs are not functionally interchangeable—each substitution pattern encodes a distinct potency and selectivity profile. Consequently, procurement decisions cannot rely on class-level assumptions; the specific substitution pattern of the parent compound must be verified against the intended experimental or synthetic purpose.

Quantitative Differentiation Guide: 4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide vs. Key Analogs


Kynurenine 3-Hydroxylase Inhibitory Potency: Parent Scaffold vs. Optimized 4-Amino-Containing Analog (Compound 15)

In a head-to-head study within the same publication, the target compound (as scaffold 5, R′ = H, R″ = H) exhibited an IC₅₀ of approximately 0.1 µM against rat kidney kynurenine 3-hydroxylase. The introduction of a 3-nitro group on the western ring and a 4-amino group on the eastern ring to yield compound 15 (R′ = 3-NO₂, R″ = 4-NH₂; the closest direct analog to the title compound but bearing a 3-NO₂ substituent) improved potency 2-fold, producing an IC₅₀ of 51 nM [1]. This comparison establishes that the 4-amino substitution alone, in the absence of additional ring activation, defines the lower-potency boundary of the SAR landscape.

Kynurenine pathway inhibition Neuroprotection Structure–activity relationship

Potency Gap Between the Unsubstituted Parent and the High-Affinity 2-Fluoro-5-Trifluoromethyl Analog (Compound 20)

The most potent 4-amino-containing analog in the series, compound 20 (4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide), achieved an IC₅₀ of 19 nM against rat kidney kynurenine 3-hydroxylase, representing a roughly 5.3-fold improvement over the unsubstituted parent scaffold 5 (IC₅₀ ≈ 100 nM) [1]. Compound 20 also demonstrated oral bioavailability, with ED₅₀ values of 3.0 µmol/kg in gerbil brain and 1.1 µmol/kg in rat kidney [1].

Kynurenine 3-monooxygenase High-affinity inhibitor Trifluoromethyl substitution

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Baseline vs. Substituted Analogs

The target compound possesses a computed XLogP3-AA of 2.8, exactly 2 hydrogen-bond donors (both on the 4-amino group), and 6 hydrogen-bond acceptors [1]. In contrast, the 2-fluoro-5-trifluoromethyl analog (compound 20) has a substantially higher LogP (estimated >4.0) due to the electron-withdrawing, lipophilic substituents, which directly impacts aqueous solubility and nonspecific protein binding [2]. This difference explains why the parent scaffold serves as a more tractable starting point for property-guided optimization.

Drug-likeness Physicochemical properties Permeability

Synthetic Accessibility: One-Step vs. Multi-Step Derivatization Pathways

The target compound is synthesized via a single-step condensation of 2-amino-4-phenylthiazole with 4-acetamidobenzenesulfonyl chloride (or 4-aminobenzenesulfonyl chloride) followed by deprotection, as described in the general synthetic scheme for sulfonamides 5–20 [1]. In contrast, the high-affinity analog compound 20 requires the prior synthesis of 2-amino-4-[2-fluoro-5-(trifluoromethyl)phenyl]thiazole, which involves additional steps for constructing the substituted acetophenone precursor [1]. This synthetic simplicity—one fewer aryl building block to prepare—makes the parent scaffold the most efficient entry point for parallel library synthesis or large-scale intermediate production.

Synthetic chemistry Sulfonamide coupling Scaffold diversification

Optimal Application Scenarios for 4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide Based on Differentiation Evidence


Baseline Scaffold for Kynurenine 3-Hydroxylase (KMO) Inhibitor SAR Campaigns

The target compound is the optimal choice as the unsubstituted parent scaffold for structure–activity relationship (SAR) studies targeting kynurenine 3-hydroxylase (KMO). Its IC₅₀ of approximately 0.1 µM defines the lower-potency anchor of the series, against which the 2-fold improvement of the 3-nitro-4-amino analog (51 nM) and the 5.3-fold improvement of the 2-fluoro-5-trifluoromethyl analog (19 nM) are measured [1]. Using this scaffold as the starting point allows researchers to systematically explore substituent effects on potency, selectivity, and oral bioavailability without confounding pre-existing functionalization.

Synthetic Intermediate for Parallel Library Generation

The compound's single-step accessibility from commercially available 2-amino-4-phenylthiazole and 4-aminobenzenesulfonyl chloride makes it a cost-effective intermediate for generating diverse N-(4-phenylthiazol-2-yl)benzenesulfonamide libraries. Its unsubstituted phenyl rings offer two independent vectors for late-stage functionalization, enabling parallel synthesis of analogs with varied electronic and steric properties [1]. This is in contrast to pre-functionalized analogs like compound 20, which constrain diversification options and increase upfront synthetic cost.

Physicochemical Reference Standard for Property-Based Drug Design

With a LogP of 2.8, two hydrogen-bond donors, and four rotatable bonds, the target compound serves as a well-defined physicochemical baseline for the series [1]. It is particularly suited for solubility, permeability, and metabolic stability assays where the goal is to isolate the contribution of a single substituent to ADME properties. Its moderate lipophilicity also makes it compatible with standard aqueous assay conditions, reducing the risk of aggregation or nonspecific binding that can complicate screening of more hydrophobic analogs.

Negative Control or Inactive Comparator for High-Affinity KMO Inhibitors

In cellular or in vivo experiments where compound 20 (IC₅₀ = 19 nM, ED₅₀ = 3.0 µmol/kg gerbil brain) is used as a high-affinity KMO probe, the target compound can serve as a structurally matched, lower-potency comparator. Its approximately 5.3-fold weaker in vitro potency and lack of reported in vivo efficacy provide a useful dynamic range for validating target engagement assays and establishing concentration–response relationships [1].

Quote Request

Request a Quote for 4-Amino-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.